molecular formula C21H29N3O3S2 B3007885 N-(3-methyl-4-(N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)sulfamoyl)phenyl)propionamide CAS No. 1448131-07-4

N-(3-methyl-4-(N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)sulfamoyl)phenyl)propionamide

Cat. No. B3007885
CAS RN: 1448131-07-4
M. Wt: 435.6
InChI Key: NCYGLNHMNOLBAI-UHFFFAOYSA-N
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Description

N-(3-methyl-4-(N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)sulfamoyl)phenyl)propionamide, often referred to as Thiopropamine , is a chemical compound. Its molecular formula is C7H11NS , and it has a molar mass of 141.23 g/mol . Structurally, it contains a thiophene ring, a piperidine moiety, and a sulfamoyl group. Thiopropamine is an analogue of amphetamine, where the phenyl ring in amphetamine is replaced by thiophene. It exhibits stimulant effects similar to amphetamine but with approximately one-third of the potency .


Molecular Structure Analysis

The compound’s molecular structure consists of a central thiophene ring, a piperidine ring, and a propionamide group. The N-methyl and thiophen-3-yl analogues of thiopropamine are also known and exhibit slightly higher potency than thiopropamine itself . Understanding the three-dimensional arrangement of these functional groups is crucial for predicting its interactions with biological targets.

Scientific Research Applications

Drug Discovery

This compound’s structure is similar to that of 1,2,3-triazoles , which are known for their broad applications in drug discovery . The triazole ring is a common feature in many pharmaceuticals due to its high chemical stability and ability to mimic peptide bonds. The compound could potentially be used to develop new drugs with improved pharmacokinetics and pharmacodynamics.

Organic Synthesis

The structural features of this compound, particularly the presence of a thiophene ring, make it a valuable intermediate in organic synthesis . It can be used to synthesize complex molecules with potential applications in medicinal chemistry and materials science.

Polymer Chemistry

Compounds with sulfamoyl and phenyl groups have been utilized in polymer chemistry to create novel materials with specific properties . This compound could contribute to the development of new polymers with unique thermal and mechanical characteristics.

Supramolecular Chemistry

The ability of this compound to form hydrogen bonds and its aromatic character can be exploited in supramolecular chemistry . It can be used to create molecular assemblies that have potential applications in nanotechnology and molecular electronics.

Bioconjugation

Bioconjugation involves attaching a biomolecule to another molecule, which can enhance or modify its function. The compound’s reactive groups, such as the sulfamoyl and amide, make it suitable for bioconjugation applications . This could be particularly useful in targeted drug delivery systems.

Fluorescent Imaging

Compounds containing thiophene rings have been used in fluorescent imaging due to their ability to emit light when excited . This compound could be modified to serve as a fluorescent probe in biological research, aiding in the visualization of cellular processes.

Mechanism of Action

Target of Action

The primary target of this compound is the norepinephrine-dopamine reuptake system . It functions as a norepinephrine-dopamine reuptake inhibitor that is approximately 1.85 times more selective for norepinephrine than dopamine .

Mode of Action

The compound interacts with its targets by inhibiting the reuptake of norepinephrine and dopamine, thereby increasing the concentration of these neurotransmitters in the synaptic cleft . This leads to enhanced neurotransmission, which can result in various physiological effects.

Biochemical Pathways

The compound affects the norepinephrine and dopamine pathways. By inhibiting the reuptake of these neurotransmitters, it can influence various downstream effects related to mood, attention, and reward systems .

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties are somewhat similar to methamphetamine . It is metabolized into active thiopropamine, 4-hydroxymethiopropamine and thiophene S-oxides . These metabolites are further deaminated by the cytochrome P450 enzyme CYP2C19 in the liver, transforming them into inactive 1-(thiophen-2-yl)-2-propan-2-one . Thiophene-2-carboxylic acid is the final major metabolic product, which is very hydrophilic and is excreted in urine .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its impact on norepinephrine and dopamine neurotransmission. By increasing the levels of these neurotransmitters in the synaptic cleft, it can enhance neuronal signaling and lead to changes in mood, attention, and reward-related behaviors .

properties

IUPAC Name

N-[3-methyl-4-[2-(4-thiophen-2-ylpiperidin-1-yl)ethylsulfamoyl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O3S2/c1-3-21(25)23-18-6-7-20(16(2)15-18)29(26,27)22-10-13-24-11-8-17(9-12-24)19-5-4-14-28-19/h4-7,14-15,17,22H,3,8-13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCYGLNHMNOLBAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCCN2CCC(CC2)C3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methyl-4-(N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)sulfamoyl)phenyl)propionamide

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